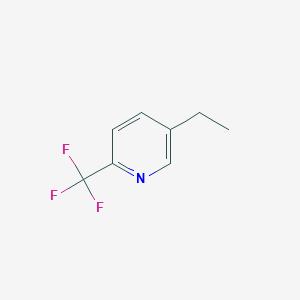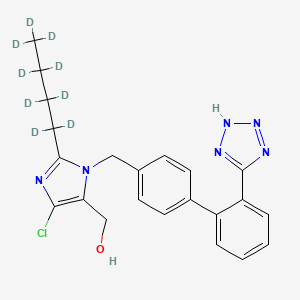
1-(4-Nitrophenyl)-4-propylpiperazine
Vue d'ensemble
Description
1-(4-Nitrophenyl)-4-propylpiperazine is a chemical compound with the molecular formula C10H13N3O2 . It is also known by other names such as Piperazine, 1-(4-nitrophenyl)- . The structure of this compound is achiral and it has a molecular weight of 207.2291 .
Molecular Structure Analysis
The molecular structure of 1-(4-Nitrophenyl)-4-propylpiperazine is characterized by the presence of a piperazine ring attached to a nitrophenyl group . The InChIKey for this compound is VWOJSRICSKDKAW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Nitrophenyl)-4-propylpiperazine are not available, related compounds such as 4-nitrophenol are known to undergo catalytic reduction reactions . These reactions are often used to assess the activity of nanostructured materials .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Derivatives and Structural Analysis : 1-(4-Nitrophenyl)-4-propylpiperazine and similar compounds are used as substrates in the synthesis of various derivatives. For instance, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to yield arylhydrazonal, which is further used to synthesize pyridazine derivatives, oxadiazoles, and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007). Additionally, the crystal structure of similar nitrophenyl derivatives has been determined, providing valuable information for further research and development in the field (Lin, Qiu-Lian, Zhong, Ping, Luo, & Yi, 2008).
Biochemical Properties and Pharmacological Potential
- Computational Assessment of Biochemical Properties : Computational studies, such as vibrational assignments and biochemical property assessments, have been conducted on arylpiperazine-based drugs related to 1-(4-Nitrophenyl)-4-propylpiperazine. These studies are essential for understanding the potential pharmacological activities of these compounds (Onawole et al., 2017).
Chemical Synthesis and Applications
- Chemical Synthesis Techniques : The compound and its analogs are used in various synthesis techniques, such as the Suzuki-Miyaura coupling and Mannich reaction, demonstrating the utility of these compounds in advanced chemical synthesis (Zhu et al., 2014).
Material Science and Corrosion Studies
- Corrosion Inhibition Studies : Nitrophenyl derivatives have been studied for their effectiveness in inhibiting corrosion. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has been shown to effectively inhibit corrosion of stainless steel in acidic solutions, indicating the potential application of such compounds in material science and corrosion protection (Ehsani et al., 2014).
Safety And Hazards
While specific safety and hazard information for 1-(4-Nitrophenyl)-4-propylpiperazine is not available, compounds with nitro groups are generally considered to be highly toxic and carcinogenic . Therefore, personal protective equipment and adequate ventilation are recommended when handling such compounds .
Orientations Futures
The future directions for research on 1-(4-Nitrophenyl)-4-propylpiperazine and related compounds could involve exploring their use in the synthesis of new materials and in catalytic reactions . Additionally, understanding the effects of solvent properties on reaction kinetics could be an important area of study .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJJDFNEVSVCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-4-propylpiperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3075377.png)

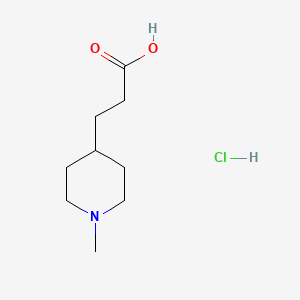
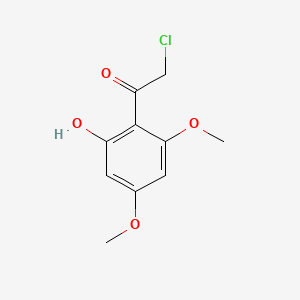
amine hydrochloride](/img/structure/B3075387.png)
![Ethyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3075391.png)
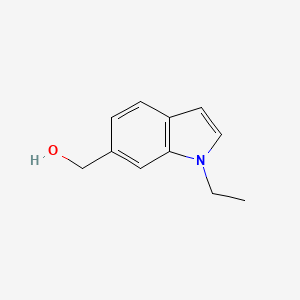
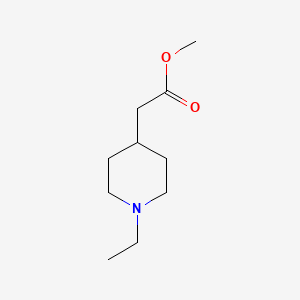
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)

